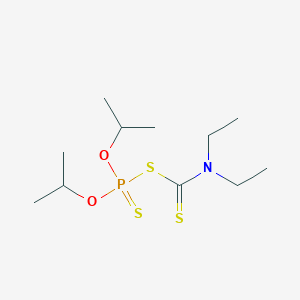
N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is a chemical compound with the molecular formula C₁₁H₂₄NO₂PS₃ and a molecular weight of 329.483 g/mol . It is known for its unique structure, which includes a phosphinothioyl group and a diethylcarbamodithioate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphinothioyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .
科学研究应用
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.
相似化合物的比较
Similar Compounds
N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate: Similar in structure but with different substituents.
Diethylcarbamodithioate derivatives: Various derivatives with modifications in the phosphinothioyl group.
Uniqueness
Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
5827-03-2 |
|---|---|
分子式 |
C11H24NO2PS3 |
分子量 |
329.5 g/mol |
IUPAC 名称 |
di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3 |
InChI 键 |
BAFCBDVCYCRYPM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















